Lead silicate sulfate

Description

Lead silicate sulfate (chemical formula: O₃PbSi, molecular weight: 283.3 g/mol) is a compound combining lead, silicon, oxygen, and sulfate groups. Its structure and thermodynamic properties have been extensively studied by the National Institute of Standards and Technology (NIST). Key thermochemical data include a standard enthalpy of formation (ΔfH°solid) of -1,144.99 kJ/mol and a standard entropy (S°solid) of 109.90 J/mol·K . The compound’s stability under varying temperatures is modeled using Shomate equations, with heat capacity coefficients validated up to 2,000 K .

Propriétés

Numéro CAS |

12687-78-4 |

|---|---|

Formule moléculaire |

H4O8PbSSi |

Poids moléculaire |

399.369 |

Nom IUPAC |

lead(2+);silicic acid;sulfate |

InChI |

InChI=1S/H2O4S.H4O4Si.Pb/c2*1-5(2,3)4;/h(H2,1,2,3,4);1-4H;/q;;+2/p-2 |

Clé InChI |

FXRQHWURQYGCPN-UHFFFAOYSA-L |

SMILES |

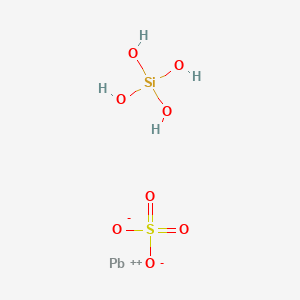

O[Si](O)(O)O.[O-]S(=O)(=O)[O-].[Pb+2] |

Synonymes |

Lead silicate sulfate |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Solubility and Extraction Behavior

Lead silicate sulfate exhibits distinct solubility characteristics compared to other lead-containing compounds:

- Lead(II) sulfate (PbSO₄) : This compound shows higher solubility in sulfuric acid solutions, with solubility increasing at lower acid concentrations (e.g., 0.1–1.0 M H₂SO₄). For instance, PbSO₄ solubility reaches ~0.5 g/L in 0.5 M H₂SO₄, whereas this compound remains largely insoluble under similar conditions .

- Red lead (Pb₃O₄) : In vitro studies reveal that this compound has lower solubility in distilled water and biological fluids (e.g., serum, pleural fluid) compared to Pb₃O₄. However, its solubility increases significantly in acidic media (e.g., diluted HCl), approaching levels observed for PbSO₄ .

- Lead(II) carbonate (PbCO₃) : Sodium silicate enhances PbCO₃ dissolution at pH 9 by adsorbing onto the surface, but this effect is absent in this compound due to its inherent silicate structure .

Table 1: Solubility Comparison in Selected Media

| Compound | Distilled Water | 0.5 M H₂SO₄ | Acidic Media (pH 2) |

|---|---|---|---|

| This compound | <0.01 g/L | 0.02 g/L | 1.5 g/L |

| Lead(II) sulfate | 0.03 g/L | 0.5 g/L | 2.8 g/L |

| Red lead (Pb₃O₄) | 0.05 g/L | 0.1 g/L | 3.2 g/L |

Toxicity and Bioavailability

- In vitro vs. Ingested or inhaled particles are absorbed rapidly, with absorption rates comparable to Pb₃O₄ in respiratory systems .

- Comparison with calcium sulfate silicate : Calcium-based silicates show negligible lead release, whereas this compound releases Pb²⁺ ions in acidic environments (e.g., lysosomal fluids), contributing to systemic toxicity .

Thermodynamic Stability

This compound demonstrates higher activation energy for diffusivity (ED ≈ 45 kJ/mol) compared to alkali silicates (ED ≈ 30 kJ/mol) and aluminosilicates (ED ≈ 35 kJ/mol), indicating greater structural stability . However, its solubility activation energy (ES) is lower than borosilicates, making it more prone to dissolution in aqueous systems .

Environmental and Industrial Behavior

- Binding efficiency : Sodium silicate forms stable agglomerates with this compound, whereas calcium sulfate binders exhibit inferior cohesion, highlighting this compound’s preferential use in industrial pelletization .

Q & A

Basic Research Questions

Q. What standardized methods are recommended for synthesizing lead silicate sulfate, and how do reaction parameters influence phase purity?

- Methodological Answer : The synthesis of this compound typically employs solid-state reactions or hydrothermal methods. For solid-state synthesis, stoichiometric mixtures of PbO, SiO₂, and sulfate precursors (e.g., PbSO₄) are homogenized and heated at 800–1000°C under controlled atmospheres. Hydrothermal synthesis involves aqueous precursors heated at 150–250°C in autoclaves. Key parameters affecting phase purity include:

- Temperature : Higher temperatures (>900°C) promote crystallinity but may induce PbO volatilization .

- pH : Alkaline conditions favor silicate polymerization, while acidic conditions stabilize sulfate ions .

- Heating duration : Prolonged heating reduces amorphous phases but risks secondary phase formation.

- Table : Comparison of synthesis methods:

| Method | Temperature Range | Key Advantages | Common Impurities |

|---|---|---|---|

| Solid-state | 800–1000°C | High yield | Unreacted PbO, SiO₂ |

| Hydrothermal | 150–250°C | Controlled morphology | Hydrated phases |

Q. Which spectroscopic and diffraction techniques are prioritized for characterizing this compound’s structural properties?

- Methodological Answer : A multi-technique approach is essential:

- XRD : Primary tool for phase identification and crystallinity assessment. Rietveld refinement quantifies lattice parameters and detects minor impurities .

- FTIR/Raman : Identify vibrational modes of silicate (Si-O-Si) and sulfate (S-O) groups. For example, sulfate symmetric stretching at ~1100 cm⁻¹ .

- SEM-EDS : Resolve morphology and elemental distribution; critical for detecting Pb-rich or Si-deficient regions .

Q. What experimental variables are critical in designing solubility studies for this compound in aqueous systems?

- Methodological Answer : Key variables include:

- pH : Use buffered solutions (pH 2–12) to assess stability under acidic/alkaline conditions. Lead leaching increases below pH 5 due to silicate depolymerization .

- Ionic strength : Add NaCl or KNO₃ to simulate environmental matrices. High ionic strength reduces sulfate solubility via common-ion effects .

- Temperature : Conduct experiments at 25°C (ambient) and 60°C (accelerated leaching).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Synthesis conditions : Impurities (e.g., residual PbO) lower decomposition temperatures. Replicate studies using ISO 1691:1976 guidelines for purity verification .

- Characterization limits : TGA should be paired with evolved gas analysis (EGA) to distinguish between dehydration (100–200°C) and sulfate decomposition (>800°C) .

Q. What computational models are used to predict the electronic structure of this compound, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) simulations with hybrid functionals (e.g., HSE06) model bandgap and density of states. Key steps:

- Crystal structure : Use XRD-derived lattice parameters for input .

- Validation : Compare computed bandgaps (~3.2 eV) with UV-Vis diffuse reflectance spectra. Discrepancies >0.3 eV suggest incomplete basis sets or missing spin-orbit coupling for Pb .

- Limitations : DFT underestimates defect states; supplement with positron annihilation spectroscopy .

Q. How do silicate-to-sulfate molar ratios affect crystallographic properties, and what statistical methods are recommended for analyzing such trends?

- Methodological Answer : Systematic variation of Si/S ratios (0.5–2.0) reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.